molecular formula C12H20N4O B1478800 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2097951-29-4

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1478800
CAS No.: 2097951-29-4
M. Wt: 236.31 g/mol
InChI Key: WHNSENSESGLLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound featuring a piperidine ring linked to a 1-methyl-1H-pyrazole group and an aminopropanone moiety. This structure combines privileged scaffolds in modern drug discovery, suggesting potential as a key intermediate or pharmacophore in medicinal chemistry programs. Compounds containing the 1-methyl-1H-pyrazol-3-yl group are of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors . Similarly, the α-amino amide and aminopropanone structures are recognized as valuable components in the design of biologically active molecules and are featured in patents for various therapeutic agents . Researchers may utilize this compound as a versatile building block for the synthesis of more complex molecules or as a lead structure in hit-to-lead optimization campaigns. Its molecular framework is well-suited for exploring interactions with enzymatic targets, given that similar structures have been developed to occupy affinity pockets and interact with key amino acids in enzymes like phosphoinositide 3-kinase (PI3K) . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(13)12(17)16-6-3-4-10(8-16)11-5-7-15(2)14-11/h5,7,9-10H,3-4,6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNSENSESGLLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2=NN(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The preparation of this compound can be logically divided into three key synthetic segments:

Each segment involves well-established organic synthesis techniques such as condensation, substitution, reductive amination, and coupling reactions.

Preparation of the 1-Methyl-1H-Pyrazol-3-yl Fragment

The pyrazole ring is a crucial heterocyclic component. Preparation methods for 1-methyl-1H-pyrazole derivatives often involve:

A representative method for synthesizing 1-methyl-1H-pyrazole derivatives includes:

Step Reagents/Conditions Outcome/Yield
Substitution/Hydrolysis α,β-unsaturated ester + 2,2-difluoroacetyl halide + base (e.g., triethylamine) in organic solvent at low temperature α-difluoroacetyl intermediate
Condensation/Cyclization Catalyst (NaI or KI) + methylhydrazine aqueous solution, low temperature, followed by heating and acidification 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, ~75.9% yield

This methodology highlights the importance of controlling temperature and reagent ratios to optimize yields and purity.

Construction of the Piperidin-1-yl Linkage

The piperidine ring attached at the nitrogen is typically introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution of halogenated heterocycles with piperidine derivatives in the presence of bases like potassium carbonate at room temperature yields high conversions (~90%+).
  • Reductive amination steps allow coupling of aldehyde intermediates with piperidine amines, often using reducing agents after in silico selection of amine partners to optimize selectivity and yield.

Typical conditions include:

Reaction Type Reagents/Conditions Yield/Notes
Nucleophilic substitution Halogenated heterocycle + piperidine + K2CO3, RT ~94% yield, selective substitution at reactive halogen site
Reductive amination Aldehyde intermediate + piperidine derivative + reducing agent High selectivity, sequence varies with Suzuki coupling

Formation of the Amino-Propan-1-one Backbone and Final Assembly

The amino-propanone moiety can be introduced via:

  • Coupling reactions between amino acids or amino ketones and the piperidinyl-pyrazole intermediate using peptide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), carbonyldiimidazole (CDI), or benzotriazolyl-based reagents.
  • Use of bases like triethylamine or 4-dimethylaminopyridine to facilitate coupling in solvents such as dichloromethane or dimethylformamide at temperatures ranging from -10°C to reflux.
  • Purification by crystallization or silica gel chromatography to isolate the final compound in free base or salt form.

Representative Multi-Step Synthesis Pathway

A generalized synthetic route based on literature analogs is as follows:

Step Reaction Type Reagents/Conditions Yield/Remarks
1 Pyrazole formation Methylhydrazine + β-ketonitrile or α,β-unsaturated ester, catalytic iodide, low temp Formation of 1-methyl-pyrazole core, ~75-90% yield
2 Halogenation/activation Chlorination with POCl3 or related reagents Activated pyrazole for substitution, ~60% yield
3 Nucleophilic substitution Piperidine derivative + base (K2CO3), RT Piperidinyl substitution, ~90% yield
4 Suzuki coupling (if applicable) Palladium catalyst, boronic acid/ester, base Functionalization at pyrazole or pyrimidine ring
5 Reductive amination Aldehyde intermediate + amine + reducing agent Coupling amino-propanone moiety, sequence varies
6 Coupling with amino ketone Coupling agent (EDC, CDI), base, solvent Final assembly, purification by crystallization

Key Research Findings and Optimization Notes

  • Selectivity in nucleophilic substitution is driven by the reactivity of halogen atoms on the heterocyclic core, favoring substitution at specific positions.
  • Sequence of reactions (e.g., Suzuki coupling before or after reductive amination) affects overall yield and purity.
  • Catalyst choice and reaction temperature critically influence cyclization and condensation steps in pyrazole formation.
  • Use of peptide coupling agents enables efficient amide bond formation under mild conditions, crucial for assembling the amino-propanone fragment.
  • Purification methods such as recrystallization from aqueous alcohol mixtures improve product purity and yield, as demonstrated in pyrazole carboxylic acid preparations.

Summary Table of Preparation Methods

Synthetic Segment Methodology Key Reagents/Conditions Yield Range References
Pyrazole ring formation Condensation of β-ketonitriles with methylhydrazine; cyclization with α,β-unsaturated esters Methylhydrazine, iodide catalyst, low temp 75–90%
Halogenation/activation Chlorination with phosphorus oxychloride POCl3, moderate temperature ~60%
Piperidinyl substitution Nucleophilic substitution with piperidine Piperidine, K2CO3, room temperature ~90%
Suzuki coupling (functionalization) Pd catalyst, boronic acids/esters, base Pd catalyst, base, reflux Variable (high)
Reductive amination Aldehyde + amine + reducing agent Reducing agent, mild conditions High selectivity
Amide coupling (final assembly) Peptide coupling agents + base + solvent EDC, CDI, triethylamine, DCM/DMF, RT to reflux High yield, pure product
Purification Crystallization, chromatography Aqueous alcohol mixtures, silica gel High purity

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The compound’s closest analogs share a piperidine-propanone backbone but differ in substituents, influencing physicochemical and biological properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC50) Metabolic Stability Reference
2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one (Target) C₁₃H₂₁N₅O 263.34 g/mol 1-Methylpyrazole, 2-aminopropanone Not reported Inferred moderate
(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one C₂₀H₂₄BrN₅O 446.35 g/mol Bromopyrimidoindole, dimethylamino 360 nM (GSK-3β) High
(R)-2-Amino-1-(5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)isoindolin-2-yl)-3-(1-methyl-1H-indol-3-yl)propan-1-one C₃₅H₄₂FN₅O₂ 564.33 g/mol Fluorobenzoisoxazole, indole Not reported High (HPLC: 98.61%)
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one C₁₃H₁₅ClN₄O 278.73 g/mol Chloroanilino, dimethylpyrazole Not reported Unknown

Biological Activity

2-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a unique structural framework that includes a pyrazole ring and a piperidine ring, contributing to its diverse interactions with biological targets.

Chemical Structure and Properties

The IUPAC name for this compound is 2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one . Its molecular formula is C12H20N4OC_{12}H_{20}N_{4}O, with a molecular weight of approximately 236.32 g/mol. The compound's structure is illustrated below:

PropertyValue
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.32 g/mol
IUPAC Name2-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
CAS Number2097951-29-4

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites, potentially leading to alterations in biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated.
  • Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing signaling cascades within cells.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Anticancer Potential: Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The specific effects of this compound on cancer cells are still under investigation.

Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties, which could be relevant in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-amino-1-(3-(1-methyl-1H-pyrazol-3-y)piperidin-1-y)propan-1-one:

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of similar pyrazole derivatives on various cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into this compound's potential anticancer properties .

Neuroprotective Potential

Research conducted on related compounds demonstrated protective effects against oxidative stress-induced neuronal damage in vitro. These findings highlight the need for further investigations into the neuroprotective capabilities of 2-amino derivatives .

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for this compound?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the pyrazole ring followed by coupling with a piperidine derivative. Key steps include:

  • Pyrazole ring synthesis : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Piperidine functionalization : Alkylation or acylation reactions to introduce the propan-1-one moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact yields .
  • Coupling strategies : Amide bond formation using EDC/HOBt or Mitsunobu reactions for amino-propanone linkage .
    Critical parameters : Temperature control (±5°C), solvent purity, and stoichiometric ratios (e.g., 1:1.2 amine:carbonyl) must be tightly monitored to avoid side products like over-alkylated piperidines .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the pyrazole (δ 7.2–7.8 ppm for pyrazole protons) and piperidine (δ 2.5–3.5 ppm for N-CH₂) moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (calculated for C₁₂H₂₁N₄O: 237.17 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, particularly the configuration at the propan-1-one chiral center .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Intermediate: How can researchers hypothesize biological targets for this compound?

Methodological Answer:
Leverage structural analogs and computational tools:

  • Pharmacophore modeling : Map the pyrazole (hydrogen-bond acceptor) and piperidine (hydrophobic domain) groups to known kinase or GPCR inhibitors .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like PI3K or dopamine receptors, focusing on binding energy (ΔG < −7 kcal/mol) and pose validation .
  • Literature mining : Cross-reference with pyrazole-piperidine hybrids reported in kinase inhibition (e.g., JNK3 or CDK2) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Contradictions may arise from dynamic processes or impurities:

  • Variable-temperature NMR : Assess rotational barriers in the piperidine ring (e.g., chair-flip transitions) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between the methyl group on pyrazole (δ 2.5 ppm) and adjacent protons to confirm substituent positions .
  • Re-crystallization : Purify using ethyl acetate/hexane (3:1) to remove diastereomeric byproducts .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:
Systematically modify substituents and evaluate biological responses:

  • Pyrazole modifications : Introduce electron-withdrawing groups (e.g., -Cl at C5) to enhance electrophilicity. Compare IC₅₀ values in enzyme assays .
  • Piperidine substitutions : Replace the methyl group with cyclopropyl or benzyl to probe steric effects on receptor binding .
  • Amino-propanone variants : Test D- vs. L-configurations using chiral HPLC to isolate enantiomers and assess potency differences .

Advanced: How to address low reproducibility in synthetic yields across labs?

Methodological Answer:
Variability often stems from subtle differences in reaction conditions:

  • Control moisture : Use molecular sieves (3Å) in solvents to prevent hydrolysis of the propan-1-one group .
  • Standardize catalysts : Pre-activate Pd/C under H₂ flow (1 atm, 30 min) before hydrogenation steps .
  • Reaction monitoring : Employ in-situ FTIR to track carbonyl (1700 cm⁻¹) and amine (3300 cm⁻¹) intermediates .

Advanced: How to extrapolate pharmacological data from structurally related compounds?

Methodological Answer:
Use scaffold-hopping and QSAR models:

  • Scaffold comparison : Overlay this compound with triazolo-pyrimidine derivatives (e.g., from ) to predict shared targets like adenosine receptors .
  • QSAR parameters : Calculate logP (predicted ~1.8) and polar surface area (PSA ~60 Ų) to estimate blood-brain barrier permeability .
  • In vitro validation : Test in cell lines (e.g., HEK293 transfected with target receptors) and compare EC₅₀ values with analogs .

Intermediate: What experimental designs are optimal for assessing metabolic stability?

Methodological Answer:

  • Microsomal assays : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 min .
  • CYP inhibition screening : Use fluorescent substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions .
  • Metabolite ID : High-resolution MS/MS with data-dependent acquisition (DDA) to detect hydroxylated or N-dealkylated products .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Keep at −20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (enhances water solubility and stability) .
  • Handling : Use gloveboxes (<1 ppm O₂) for air-sensitive steps like amine acylation .

Advanced: How to reconcile conflicting bioactivity data in different assay formats?

Methodological Answer:
Discrepancies may arise from assay conditions:

  • Buffer composition : Compare activity in Tris (pH 7.4) vs. HEPES (pH 7.2), as ionic strength affects ligand-receptor kinetics .
  • Cell membrane models : Use native vesicles vs. artificial membranes to account for lipid raft effects on target accessibility .
  • Orthogonal assays : Validate hits using SPR (binding affinity) and functional assays (cAMP or calcium flux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
2-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.